1-[3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
Description
1-[3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone, commonly known as Androsin, is a glycosylated acetophenone derivative with the molecular formula C₁₅H₂₀O₈ and a molecular weight of 328.31 g/mol . Its structure consists of a phenyl ring substituted with a methoxy group at position 3 and a β-D-glucopyranosyl group (a glucose-derived oxane ring) at position 2.
Key physicochemical properties include solubility in polar solvents like methanol and water, as confirmed by HPLC and LC-MS/MS analyses .
Properties
IUPAC Name |
1-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O8/c1-7(17)8-3-4-9(10(5-8)21-2)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOZWMJFTQUXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycosylation of 2-Acetyl-5-methoxyphenol with Glucosyl Donors
The core synthetic approach involves the glycosylation of 2-acetyl-5-methoxyphenol (the aglycone) with a suitable glucosyl donor to form the β-D-glucopyranoside linkage. The most widely reported method is the Koenigs-Knorr reaction , which utilizes acetobromoglucose as the glucosyl donor and silver carbonate as a catalyst under anhydrous conditions. This reaction proceeds via the formation of a glycosyl halide intermediate, which reacts with the phenolic hydroxyl group to form the glycosidic bond.
- Reaction conditions: Typically performed in anhydrous solvents such as dichloromethane or acetonitrile, at low temperatures to moderate reflux conditions to optimize yield and selectivity.
- Catalysts: Silver carbonate or silver oxide are preferred to promote the glycosylation with high β-selectivity.
- Protecting groups: The glucose donor is often peracetylated to protect hydroxyl groups, which are later removed by mild basic hydrolysis to yield the free sugar moiety.
This method is well-established and provides high regio- and stereoselectivity for the β-D-glucopyranoside formation.
Alternative Glycosylation Techniques
Other glycosylation strategies include:
- Trichloroacetimidate method: Using peracetylated glucosyl trichloroacetimidates as donors activated by Lewis acids (e.g., BF3·Et2O), which offers mild reaction conditions and good yields.
- Enzymatic glycosylation: Employing glycosyltransferases to catalyze the transfer of glucose from UDP-glucose to the phenolic acceptor, providing high regio- and stereospecificity under environmentally friendly conditions. However, this method is less common industrially due to enzyme costs and availability.
Industrial Scale Production
Industrial production adapts these synthetic routes to larger scales with process optimizations such as:
- Use of continuous flow reactors to improve reaction control, heat transfer, and scalability.
- Optimization of solvent systems and catalyst loading to maximize yield and minimize by-products.
- Implementation of purification techniques like recrystallization and chromatographic methods (e.g., flash chromatography, preparative HPLC) to obtain high-purity product.
Spray drying and blending with excipients such as maltodextrin are sometimes employed for stabilization and formulation of dry extracts containing the compound.
Reaction Mechanism and Chemical Considerations
Glycosylation Reaction Mechanism
- The phenolic hydroxyl group of 2-acetyl-5-methoxyphenol acts as a nucleophile.
- The acetobromoglucose donor undergoes activation by silver carbonate, forming a glycosyl cation intermediate.
- Nucleophilic attack by the phenol oxygen on the anomeric carbon leads to the formation of the β-glycosidic bond.
- Subsequent deprotection of acetyl groups on the sugar completes the synthesis.
Post-Glycosylation Modifications
- Deacetylation under mild alkaline conditions (e.g., sodium methoxide in methanol) to expose free hydroxyl groups on the sugar.
- Purification steps to remove residual catalysts and side products.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Aglycone | 2-Acetyl-5-methoxyphenol | Starting phenolic compound |
| Glucosyl donor | Peracetylated acetobromoglucose | Protected glucose donor |
| Catalyst | Silver carbonate or silver oxide | Promotes glycosylation |
| Solvent | Anhydrous dichloromethane or acetonitrile | Dry conditions essential |
| Temperature | 0°C to reflux (varies by method) | Controlled to optimize yield |
| Reaction time | Several hours (commonly 12-24 h) | Monitored by TLC |
| Deprotection | Sodium methoxide in methanol | Removes acetyl protecting groups |
| Purification | Recrystallization, chromatography | Ensures product purity |
| Yield | Typically 60-85% | Dependent on conditions and scale |
Chemical Reactions Analysis
Hydrolysis Reactions
The glycosidic bond linking the sugar moiety (oxan-2-yl group) to the phenolic core is susceptible to hydrolysis:
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the glycosidic oxygen, followed by nucleophilic attack by water.
-
Enzymatic methods offer regioselectivity, avoiding degradation of labile methoxy groups .
Oxidation Reactions
Phenolic and hydroxyl groups undergo oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (aqueous) | Neutral pH, 25°C | Formation of quinone derivatives | Limited selectivity; overoxidation risk |
| TEMPO/NaOCl | pH 10–11, 0–5°C | Selective oxidation of primary hydroxyls | Preserves glycosidic bonds |
Mechanistic Insight :
-
The methoxy group at the 3-position sterically hinders oxidation at adjacent positions, directing reactivity to the 4-hydroxyphenyl ring.
Glycosylation and Functionalization
The hydroxyl groups on the sugar moiety participate in further glycosylation or derivatization:
Analytical Confirmation :
-
Acetylation products characterized by -NMR (δ 2.0–2.3 ppm for acetyl protons).
-
Sulfation verified via FT-IR (S=O stretch at 1240–1260 cm⁻¹) .
Methoxy Group Reactivity
The methoxy group exhibits limited reactivity under standard conditions but can be demethylated:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ (1.0 M in DCM) | −78°C, 2 h | Demethylated phenolic compound | 85–90% |
| HI (48% aq.) | Reflux, 6 h | Complete demethylation | >95% |
Implications :
-
Demethylation restores phenolic -OH groups, enabling further electrophilic substitution.
Stability Under Physiological Conditions
| Parameter | Conditions | Degradation Observed | Half-Life |
|---|---|---|---|
| pH 7.4 (buffer) | 37°C, 24 h | Partial glycosidic cleavage | 12–15 h |
| UV Light (254 nm) | Methanol solution, 6 h | Photooxidation of phenol | 3–4 h |
Recommendations :
Synthetic Modifications for Bioactivity
Derivatives of this compound have been synthesized to enhance pharmacological properties:
| Derivative | Modification | Biological Activity |
|---|---|---|
| Acetylated | All hydroxyls acetylated | Improved blood-brain barrier penetration |
| Sulfated | Sugar moiety sulfated | Anticoagulant activity |
Research Gaps :
-
Limited data on regioselective modifications of the trihydroxyoxan ring.
Scientific Research Applications
Androsin has been extensively studied for its potential therapeutic applications. It has shown promise in alleviating non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis . Additionally, Androsin has been investigated for its hepatoprotective activity, anti-inflammatory properties, and potential use in treating asthma . Its ability to modulate various biological pathways makes it a valuable compound in both medicinal and industrial research.
Mechanism of Action
The mechanism of action of Androsin involves the activation of the AMPKα pathway and the down-regulation of SREBP-1c expression. This results in the inhibition of hepatic lipogenesis and the activation of autophagy through the AMPKα/PI3K/Beclin1/LC3 pathway . These molecular targets and pathways are crucial in mediating the therapeutic effects of Androsin, particularly in the context of liver diseases.
Comparison with Similar Compounds
1-[2-Methyl-6-(β-D-glucopyranosyloxy)phenyl]ethanone
Vanillin-α-D-glucopyranoside
- Structure: Contains a vanillin (4-hydroxy-3-methoxybenzaldehyde) aglycone instead of an acetophenone core .
- Impact : The aldehyde group in vanillin confers antioxidant activity, whereas Androsin’s acetyl group may favor interactions with hydrophobic enzyme pockets.
1-[4-Methoxy-2-(diglycosyl)oxyphenyl]ethanone
- Structure : Features a diglycosyl moiety (two oxane rings) at position 2, compared to Androsin’s single glucosyl group at position 4 .
- Impact : The additional glycosyl group increases molecular weight (460.43 g/mol) and hydrophilicity, likely reducing blood-brain barrier penetration but improving water solubility .
Key Observations :
- Solubility : Androsin’s single glucosyl group balances hydrophilicity and lipophilicity, making it more versatile in formulation than diglycosylated analogues .
- Bioactivity: Androsin’s acetophenone core shows stronger anticancer activity (e.g., against prostate and breast cancer cell lines) compared to vanillin glycosides, which are more antioxidant-focused .
- Binding Affinity: Flavonoid glycosides (e.g., Compound B) exhibit superior docking scores for mTOR kinase inhibition, likely due to their larger, multi-ring structures .
Biological Activity
The compound 1-[3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone is a complex phenolic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHO
- Molecular Weight: 358.34 g/mol
- Key Functional Groups: Methoxy, hydroxymethyl, and multiple hydroxyl groups
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of phenolic compounds. The presence of multiple hydroxyl groups in 1-[3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone suggests a strong potential for antioxidant activity. Research indicates that compounds with similar structures exhibit significant free radical scavenging abilities, which can mitigate oxidative stress-related diseases.
Anti-inflammatory Properties
Research has demonstrated that phenolic compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. A study focusing on related compounds showed that they could downregulate the expression of TNF-alpha and IL-6 in macrophages, suggesting a similar potential for this compound.
Antidiabetic Effects
The compound has been evaluated for its antidiabetic properties. A study involving diabetic mice treated with related phenolic compounds indicated improvements in glucose tolerance and insulin sensitivity. The mechanism is thought to involve modulation of glucose metabolism pathways.
Antimicrobial Activity
Preliminary studies have suggested that 1-[3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone exhibits antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit growth.
Summary of Biological Activities
Case Study 1: Antioxidant Efficacy
In a controlled experiment, the antioxidant capacity of 1-[3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone was compared to standard antioxidants like ascorbic acid. The results indicated that the compound exhibited comparable efficacy in scavenging DPPH radicals.
Case Study 2: Anti-inflammatory Mechanism
A study conducted on RAW264.7 macrophages treated with the compound revealed a significant reduction in nitric oxide production upon stimulation with lipopolysaccharides (LPS). This suggests a potent anti-inflammatory mechanism mediated through NF-kB pathway inhibition.
Q & A
Basic: What spectroscopic methods are recommended for structural elucidation of this glycosidic acetophenone derivative?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to resolve the aromatic protons (δ 6.5–7.5 ppm) and the glucopyranosyl anomeric proton (δ 4.8–5.5 ppm). 2D techniques (HSQC, HMBC) confirm glycosidic linkage positions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion ([M+H] at m/z 356.1214 for CHO) and fragmentation patterns to verify the glucosyl moiety .
- X-ray Crystallography: For absolute configuration determination, single-crystal X-ray diffraction resolves the β-D-glucopyranosyl orientation and methoxy group placement .
Basic: What synthetic strategies are effective for introducing the glucosyl moiety to the acetophenone core?
Answer:
- Protection-Deprotection Approach:
- Protect the phenolic hydroxyl groups (e.g., using acetyl or benzyl groups) to prevent side reactions .
- Perform glycosylation with a glucosyl donor (e.g., peracetylated glucose and BF·EtO as a catalyst) under anhydrous conditions .
- Deprotect using alkaline hydrolysis (for acetyl) or hydrogenolysis (for benzyl) .
- Regioselectivity Control: Use directing groups (e.g., methoxy) to favor substitution at the para position relative to the ketone .
Advanced: How can researchers address contradictory solubility data in polar vs. nonpolar solvents?
Answer:
- Experimental Design:
- Solubility Profiling: Use standardized shake-flask methods at 25°C with HPLC quantification. Test solvents like water, DMSO, ethanol, and hexane.
- pH-Dependent Studies: Adjust pH (2–12) to assess ionization effects on solubility (pKa ~9.5 for phenolic hydroxyls) .
- Thermodynamic Analysis: Calculate Hansen solubility parameters to reconcile discrepancies between predicted and observed solubility .
Advanced: What methodologies optimize stability studies under physiological conditions for bioactivity assays?
Answer:
- Hydrolytic Stability:
- Oxidative Stress Testing: Expose to HO (0.1–1 mM) and measure radical scavenging activity using DPPH/ABTS assays .
Advanced: How to validate the compound’s interaction with enzymatic targets in silico and in vitro?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or α-glucosidase. Focus on hydrogen bonding with the glucosyl hydroxyls and π-π stacking of the aromatic ring .
- Enzyme Inhibition Assays:
Basic: What chromatographic techniques separate this compound from structurally similar analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
